molecular formula C15H14N2O B14526699 2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one CAS No. 62482-36-4

2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one

Cat. No.: B14526699
CAS No.: 62482-36-4
M. Wt: 238.28 g/mol
InChI Key: WVUBYFTZVOKMKG-UHFFFAOYSA-N
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Description

2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one is an organic compound with the molecular formula C15H14N2O. It is known for its unique structure, which includes a hydrazinylidene group attached to a phenyl ring and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one typically involves the reaction of hydrazine derivatives with appropriate ketones or aldehydes. One common method is the pseudo-Michael reaction, where 2-hydrazinylidene-1-arylimidazolidines react with diethyl ethoxymethylenemalonate (DEEM) to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl or methylphenyl derivatives.

Scientific Research Applications

2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one involves its interaction with molecular targets and pathways. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinylidene-1-(4-methylphenyl)-2-phenylethan-1-one is unique due to its specific hydrazinylidene group and the combination of phenyl and 4-methylphenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

62482-36-4

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-hydrazinylidene-1-(4-methylphenyl)-2-phenylethanone

InChI

InChI=1S/C15H14N2O/c1-11-7-9-13(10-8-11)15(18)14(17-16)12-5-3-2-4-6-12/h2-10H,16H2,1H3

InChI Key

WVUBYFTZVOKMKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=NN)C2=CC=CC=C2

Origin of Product

United States

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